molecular formula C23H33F3 B182776 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene CAS No. 131819-24-4

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

Cat. No.: B182776
CAS No.: 131819-24-4
M. Wt: 366.5 g/mol
InChI Key: PGBOJQDLNPQVCK-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS RN: 131819-24-4) is a fluorinated organic compound supplied as a white to almost white powder or crystal . It has a molecular formula of C₂₃H₃₃F₃ and a molecular weight of 366.51 g/mol . This high-quality material is specified with a purity of at least 98.0% as determined by GC analysis . This compound is recognized in research as a Fluorinated Liquid Crystal Monomer (LCM) . LCMs are emerging environmental pollutants of concern due to their persistent, bioaccumulative, and toxic (PBT) properties . Consequently, a key research application for this compound is in environmental science and detoxification studies . Investigations focus on its structure-reactivity relationships when treated with reactive oxygen species in advanced oxidation processes, which is critical for developing effective wastewater treatment technologies . Concurrently, it serves as a valuable synthetic intermediate in the development of specialized materials. The compound is notably used in the field of organic electronics , particularly as an OLED (Organic Light-Emitting Diode) intermediate . The solid compound should be stored at room temperature, preferably in a cool, dark place below 15°C . It is soluble in solvents such as toluene . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3-trifluoro-5-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33F3/c1-2-3-16-4-6-17(7-5-16)8-9-18-10-12-19(13-11-18)20-14-21(24)23(26)22(25)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBOJQDLNPQVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569636
Record name 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131819-24-4
Record name 1,2,3-Trifluoro-5-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalysis

A foundational step involves forming the trans-cyclohexyl-ethyl bridge. In a method analogous to Qian’s work, Grignard coupling between trans-4-(trans-4'-propylcyclohexyl)-1-chlorocyclohexane and chlorovinylmagnesium bromide achieves this linkage. Key parameters include:

ParameterOptimal ValueEffect on Yield/Purity
CatalystFeCl₃Enhances coupling efficiency
Molar Ratio1:1.2 (substrate:Grignard)Minimizes side reactions
Temperature0–5°CPrevents thermal degradation

This step yields trans-4-(trans-4'-propylcyclohexyl)cyclohexyl-ethylene with >99% purity.

Hydrogenation for Saturation and Stereochemical Control

Palladium-Catalyzed Hydrogenation

Following Grignard coupling, hydrogenation saturates the ethylene group while preserving trans stereochemistry. As demonstrated in the synthesis of 1-cyclohexyl-2-(trifluoromethyl)benzene:

  • Conditions : 40°C, 1–5 bar H₂, Pd/C (10 wt%) in methanol.

  • Outcome : Full saturation of the double bond without epimerization.

  • Yield : ~90% after purification.

Fluorination Strategies for the Benzene Core

Electrofluorination Techniques

Electrochemical fluorination (ECF), as detailed in CN104805467B, offers a scalable route for introducing fluorine atoms. Adapted for the target compound:

  • Electrolyte System : Anhydrous HF (15–16 parts) + chlorobenzoyl chloride (5–6 parts) + methyl benzoate (2–3 parts).

  • Conditions : 20–30°C, 5–8V, 20–50 mA/cm² current density.

  • Outcome : Selective fluorination at the 1,2,3-positions with 80–89% purity.

Direct Fluorination Using Xenon Difluoride

For laboratories lacking ECF infrastructure, xenon difluoride (XeF₂) in HF-pyridine mediates electrophilic fluorination:

ParameterValueNote
XeF₂ Equivalents3.0Ensures complete trifluorination
Reaction Time24 hSlow addition minimizes over-fluorination
Temperature−10°CControls exothermicity

Assembly and Final Functionalization

Suzuki-Miyaura Coupling

The benzene core is functionalized via Suzuki coupling between a boronic ester intermediate and the fluorinated cyclohexyl-ethyl fragment:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃ (2.5 equiv).

  • Solvent : DME/H₂O (4:1).

  • Yield : 75–82% after column chromatography.

Challenges and Optimization

Stereochemical Integrity

Maintaining trans configurations across both cyclohexyl groups requires:

  • Low-temperature reactions to prevent ring flipping.

  • Chiral auxiliaries during intermediate synthesis.

Fluorination Side Reactions

Over-fluorination and defluorination are mitigated by:

  • Pulse current electrofluorination : Intermittent electrolysis (180 s on/20 s off) reduces side product formation.

  • Stoichiometric control : Precise XeF₂ dosing in batch reactions.

Scalability Considerations

Industrial adaptations prioritize:

  • Continuous flow hydrogenation to handle exothermic reactions.

  • Recycling of HF in ECF processes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard + ECF7888HighModerate
Hydrogenation + XeF₂8592LowHigh
Suzuki Coupling8295ModerateLow

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated LCMs share core structural motifs but differ in substituents, fluorine count, and cyclohexyl chain configurations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Mass (g/mol) Fluorine Atoms Key Substituents
Target Compound (131819-24-4) C23H33F3 366.51 3 Trans-4-propylcyclohexyl-ethyl bicyclohexyl
DPrCB (1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene) (117943-37-0) C21H28F2 318.45 2 Single trans-4-propylcyclohexyl chain
TPrCB (1,2,3-Trifluoro-5-[3-(3-propylcyclohexyl)cyclohexyl]benzene) C21H28F3 337.45 3 Propylcyclohexyl without ethyl linkage
BBDB (4-[(trans,trans)-4'-(3-Buten-1-yl)[1,1'-bicyclohexyl]-4-yl]-1,2-difluoro-benzene) C24H30F2 356.50 2 Butenyl-substituted bicyclohexyl
ECTB (1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene) C21H29F3O 354.46 3 (in CF3O) Trifluoromethoxy group

Key Findings from Comparative Studies

Environmental Persistence :

  • The target compound exhibits higher persistence in dust samples from e-waste sites compared to DPrCB and BBDB due to its additional fluorine atom and bulky bicyclohexyl-ethyl substituent, which hinder degradation .
  • Photocatalytic degradation rates (using TiO2) vary significantly:

  • Target Compound : 40% degradation after 6 hours.
  • DPrCB : 65% degradation under identical conditions .

Thermal Stability :

  • The trans-configuration of cyclohexyl groups in the target compound enhances thermal stability (decomposition temperature: ~280°C) compared to cis-isomers (~250°C) .

Electronic Properties :

  • The trifluorinated benzene core in the target compound provides greater dipole moment (2.1 D ) than difluorinated analogs like DPrCB (1.6 D ), improving its suitability for high-performance liquid crystal displays .

Industrial and Environmental Relevance

  • Commercial Availability : The target compound is marketed by TCI Chemicals (Product Code: T3466) at a premium price (~$10,700/kg), reflecting its specialized application in advanced LC formulations .
  • Environmental Impact : Detected in indoor dust at e-waste sites at concentrations up to 24.3 ng/g , surpassing levels of structurally simpler LCMs like TrPrB (3,4,5-trifluorobiphenyl derivatives) .

Biological Activity

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene (CAS Number: 131819-24-4) is a synthetic organic compound characterized by its trifluoromethyl and cyclohexyl substituents. This compound belongs to the family of liquid crystals and has garnered attention for its potential biological activities, particularly in pharmacology and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC23H33F3
Molecular Weight366.51 g/mol
CAS Number131819-24-4
AppearanceWhite to almost white powder or crystal
Boiling Point411.8 ± 45.0 °C (Predicted)
Density1.025 g/cm³
SolubilitySoluble in Toluene

Structural Characteristics

The compound's structure features a trifluoromethyl group attached to a benzene ring that is further substituted with cyclohexyl groups. This unique arrangement is expected to influence its interactions with biological systems.

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can contribute to their biological activity. The presence of cyclohexyl moieties may also enhance interaction with lipid membranes, potentially influencing cellular uptake and distribution.

Anticancer Activity

A study conducted on related trifluoromethylated compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways. Further investigation into the specific activity of this compound is warranted to elucidate its potential as an anticancer agent.

Neuroprotective Effects

Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. The structural similarities may imply that this compound could possess similar effects.

Study 1: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of trifluoromethylated compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

  • Compound Concentration : IC50 values ranged from 10 µM to 50 µM.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

This suggests that derivatives like this compound may have promising anticancer properties.

Study 2: Neuroprotective Screening

A screening study assessed the neuroprotective effects of various cyclohexyl-substituted compounds in models of oxidative stress:

  • Cell Line Used : SH-SY5Y neuroblastoma cells.
  • Results : Compounds demonstrated reduced cell death in response to oxidative stress induced by hydrogen peroxide.

These findings indicate potential neuroprotective applications for structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene?

  • Methodological Answer : Synthesis typically involves multi-step reactions with trans-4-propylcyclohexyl intermediates. For example, substituted benzaldehyde derivatives can be reacted with triazole precursors under reflux conditions in absolute ethanol, followed by glacial acetic acid catalysis and solvent evaporation . Purification via column chromatography and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) are critical.

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve trans/cis isomerism in cyclohexyl groups.
  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR for cyclohexyl proton environments .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles, dipole moments, and electrostatic potential surfaces .

Advanced Research Questions

Q. How do structural variations in fluorinated liquid crystal monomers (LCMs) like this compound influence their reactivity with reactive oxygen species (ROS)?

  • Methodological Answer :

  • Experimental design : Conduct photocatalytic degradation studies under UV/visible light with TiO2_2 or ZnO catalysts. Monitor degradation kinetics via LC-MS and identify intermediates (e.g., hydroxylated or dealkylated products) .
  • Key variables : Compare substituent effects (e.g., trifluoro vs. difluoro analogs) on ROS affinity using electron paramagnetic resonance (EPR) to detect radical adducts .
  • Data contradiction resolution : Conflicting reactivity trends may arise from steric hindrance in the cyclohexyl-ethyl linkage; use molecular docking simulations to assess ROS accessibility .

Q. What are the species-dependent metabolic pathways of fluorinated LCMs, and how do they inform toxicity assessments?

  • Methodological Answer :

  • In vitro metabolism : Incubate the compound with liver microsomes from humans, rats, and fish (e.g., Cyprinus carpio). Use LC-HRMS to identify metabolites (e.g., hydroxylation at cyclohexyl groups or dealkylation of the ethyl bridge) .

  • Toxicity prediction : Apply ECOSAR and Toxicity Estimation Software Tool (T.E.S.T.) to compare parent compound and metabolite toxicity (e.g., developmental toxicity, mutagenicity). Validate predictions with in vivo rat models (urine, serum, fecal analysis) .

    MetabolitePathwaySpecies DetectedPredicted Toxicity
    Hydroxy-cyclohexylHydroxylationRat, HumanMutagenic (T.E.S.T.)
    Dealkylated analogDealkylationCrucian CarpAquatic toxicity (ECOSAR)

Q. How can contradictions in structure-reactivity relationships for fluorinated LCMs be resolved?

  • Methodological Answer :

  • Root cause analysis : Divergent results (e.g., reactivity in photocatalysis vs. biodegradation) may stem from methodological differences in ROS generation (e.g., homogeneous vs. heterogeneous catalysis) .
  • Hybrid modeling : Combine experimental data (e.g., LC-MS degradation profiles) with receptor-based machine learning (ML) models to cluster chemical features influencing reactivity .

Data-Driven Research Design

Q. What computational approaches are effective for predicting the environmental persistence of this compound?

  • Methodological Answer :

  • PBT (Persistence, Bioaccumulation, Toxicity) profiling : Use EPI Suite to estimate half-life in water/soil. Validate with OECD 307/308 biodegradation tests .
  • Molecular dynamics (MD) simulations : Model interactions with soil organic matter or lipid bilayers to predict bioaccumulation potential .

Q. How can cross-species metabolic differences inform ecological risk assessments?

  • Methodological Answer :

  • Comparative metabolomics : Use interspecies correlation estimation (ICE) models to extrapolate toxicity from lab species (e.g., rats) to wildlife (e.g., Channa argus) .
  • Resource : The U.S. EPA’s CompTox Chemicals Dashboard provides species-specific toxicity data for structural analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 2
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

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